![molecular formula C19H22N2O3 B268749 N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and is known to have potent analgesic effects. ABT-594 has been extensively studied for its potential use in the treatment of chronic pain.
Mechanism of Action
ABT-594 is a potent agonist of nicotinic acetylcholine receptors (N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide). It binds to the α4β2 subtype of N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide, which are predominantly expressed in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. ABT-594 has been shown to have minimal effects on cardiovascular and respiratory function, which makes it a promising candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of ABT-594 is its potent analgesic effects. This makes it a useful tool for studying pain perception in animal models. However, one of the limitations of ABT-594 is its high cost and limited availability. This can make it difficult to conduct large-scale experiments.
Future Directions
There are several potential future directions for the study of ABT-594. One area of research is the development of new analogs of ABT-594 that have improved pharmacological properties. Another area of research is the development of new delivery methods for ABT-594, such as transdermal patches or inhalers. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-594 in humans.
Synthesis Methods
The synthesis of ABT-594 is a complex process that involves multiple steps. The first step involves the reaction of 2-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminoacetophenone to form the intermediate product. The final step involves the acetylation of the amine group using acetic anhydride to form ABT-594.
Scientific Research Applications
ABT-594 has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in the treatment of neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of nicotine addiction.
properties
Product Name |
N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)12-24-18-10-5-4-9-17(18)19(23)21-16-8-6-7-15(11-16)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
KVHHNONHYDHFFR-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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